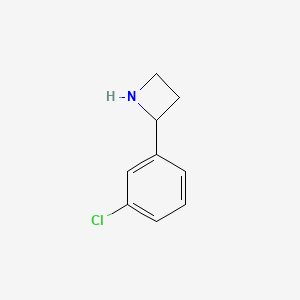

2-(3-Chlorophenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1270440-38-4 |

|---|---|

Molecular Formula |

C9H10ClN |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

2-(3-chlorophenyl)azetidine |

InChI |

InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |

InChI Key |

UZXPZLUVQZPMRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3-Chlorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their unique strained ring system imparts distinct conformational properties and serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] The incorporation of an azetidine moiety can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, making it a valuable structural motif in the design of novel therapeutics.[2]

This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 2-(3-Chlorophenyl)azetidine. While experimental data for this particular compound is limited in publicly available literature, this guide consolidates predicted data and provides detailed, adaptable experimental protocols for its synthesis and characterization based on established methods for analogous 2-aryl-azetidines.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note that much of the available data is computational or predicted, highlighting an opportunity for further experimental investigation. For comparative purposes, experimental data for the parent compound, 2-phenylazetidine, is also included where available.

| Property | This compound | 2-Phenylazetidine |

| Molecular Formula | C₉H₁₀ClN[4] | C₉H₁₁N[5][6][7] |

| Molecular Weight | 167.64 g/mol [4] | 133.19 g/mol [5] |

| CAS Number | 1270440-38-4 | 22610-18-0[5][6] |

| Appearance | Not available | Colorless to pale yellow liquid or solid[5][6] |

| Melting Point | Not available | 45-48 °C[6] |

| Boiling Point | Not available | 181-183 °C[6] |

| Solubility | Not available | Soluble in organic solvents, slightly soluble in water[6] |

| Predicted logP (XlogP3) | 2.1[4] | 1.27 (Predicted)[7] |

| Predicted pKa | Not available | Not available |

| InChI | InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2[4] | InChI=1/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2[5] |

| SMILES | C1NC(C1)C2=CC(=CC=C2)Cl[4] | C1CC(N1)C2=CC=CC=C2 |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of this compound. These protocols are adapted from established methodologies for the synthesis of 2-aryl-azetidines and the characterization of azetidine derivatives.[8][9][10]

Synthesis of this compound

The synthesis of 2-aryl-azetidines can be achieved through various synthetic routes.[1][11][12] A common approach involves the cyclization of a suitable precursor. The following is a representative procedure adapted from literature methods for the synthesis of similar compounds.[10]

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here in a formal whitepaper.)

Materials:

-

3-Chlorobenzaldehyde

-

(2-Bromoethyl)amine hydrobromide

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reductive Amination: To a solution of 3-chlorobenzaldehyde (1 equivalent) in methanol, add (2-bromoethyl)amine hydrobromide (1.1 equivalents). Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-bromoethyl)-1-(3-chlorophenyl)methanamine.

-

Cyclization: Dissolve the crude intermediate in a suitable solvent such as acetonitrile or dimethylformamide.

-

Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2-3 equivalents), and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound can be performed using standard analytical techniques.[3][8]

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Expected Absorptions:

-

N-H stretch (secondary amine): ~3300-3500 cm⁻¹ (a weak to medium band)

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-N stretch: ~1020-1250 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹[8]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure and confirm the connectivity of atoms.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic protons: Multiplets in the range of ~7.0-7.5 ppm.

-

Proton on the carbon bearing the phenyl group (CH-Ar): A triplet or multiplet.

-

Protons on the azetidine ring (CH₂): Multiplets.

-

N-H proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

Aromatic carbons: Signals in the range of ~120-145 ppm.

-

Carbon bearing the phenyl group (CH-Ar): A signal in the downfield aliphatic region.

-

Azetidine ring carbons (CH₂): Signals in the upfield aliphatic region.

-

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (167.64 g/mol ). The isotopic pattern of the molecular ion peak should be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).[13]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

References

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 10. Design and synthesis of two azetidin-haloperidol derivatives using some strategies : Oriental Journal of Chemistry [orientjchem.org]

- 11. Azetidine synthesis [organic-chemistry.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Azetidine [webbook.nist.gov]

In-depth Technical Guide: 2-(3-Chlorophenyl)azetidine (CAS No. 1270440-38-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide a comprehensive overview of 2-(3-Chlorophenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the azetidine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, detailed public information specifically characterizing the this compound isomer is limited. This document summarizes the available structural and physicochemical data and provides a general context for its potential synthesis and biological significance based on related azetidine chemistry.

Compound Identification and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1270440-38-4 | ChemicalBook[1], Santa Cruz Biotechnology |

| Molecular Formula | C₉H₁₀ClN | ChemicalBook[1] |

| Molecular Weight | 167.63 g/mol | ChemicalBook[1] |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C1NC(C1)C2=CC(=CC=C2)Cl | PubChem |

| InChI Key | UZXPZLUVQZPMRK-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

General Synthetic Approach: Cyclization of a γ-Amino Halide

One common method for the synthesis of the azetidine ring is the intramolecular cyclization of a γ-amino halide or a related precursor with a leaving group at the γ-position. For this compound, a plausible synthetic route could involve the following conceptual steps:

Conceptual Experimental Workflow for 2-Aryl-Azetidine Synthesis

References

An In-depth Technical Guide on the Molecular Structure of 2-(3-Chlorophenyl)azetidine

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for 2-(3-Chlorophenyl)azetidine. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this azetidine derivative.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 3-chlorophenyl group at the 2-position. The presence of the chlorine atom on the phenyl ring and the strained azetidine ring are key structural features that influence its chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| Molecular Formula | C₉H₁₀ClN |

| SMILES | C1CNC1C2=CC(=CC=C2)Cl |

| InChI | InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |

| InChIKey | UZXPZLUVQZPMRK-UHFFFAOYSA-N |

| CAS Number | 1270440-38-4 |

Table 2: Predicted Physicochemical Properties for this compound [1]

| Property | Value |

| Monoisotopic Mass | 167.05017 Da |

| XlogP | 2.1 |

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the structure of organic molecules. While specific ¹H and ¹³C NMR data for this compound are not published, data for structurally similar compounds, such as N-substituted and other phenyl-substituted azetidines, can be used for predictive purposes.[2][3][4][5][6]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 3-chlorophenyl ring. The substitution pattern will lead to a complex splitting pattern.

-

Azetidine Ring Protons:

-

The proton at the C2 position (CH) will be a multiplet, shifted downfield due to the adjacent phenyl ring and nitrogen atom.

-

The protons at the C3 and C4 positions (CH₂) will appear as multiplets in the aliphatic region.

-

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Azetidine Ring Carbons: Signals for the C2, C3, and C4 carbons of the azetidine ring in the aliphatic region. The C2 carbon will be the most downfield of the ring carbons due to the phenyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds of the azetidine ring, as well as vibrations associated with the aromatic ring and the C-Cl bond.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (approximately 167.63 g/mol ).[1] The fragmentation pattern would likely involve cleavage of the azetidine ring and loss of substituents from the phenyl ring.

Experimental Protocols: Synthesis of Substituted Azetidines

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, general methods for the synthesis of substituted azetidines are well-established and can be adapted for this target molecule.[7][8][9][10][11][12] One common approach is the cyclization of a suitable precursor.

General Synthetic Strategy via Cyclization

A plausible synthetic route to this compound involves the intramolecular cyclization of a γ-amino halide or a related precursor.

Illustrative Protocol for the Synthesis of a 2-Arylazetidine (adapted from related syntheses):

-

Precursor Synthesis: The synthesis would typically start from a commercially available 3-chlorocinnamic acid or a related compound, which would be converted to a suitable precursor containing both the amino and a leaving group at the appropriate positions. This could involve multiple steps such as reduction, halogenation, and amination.

-

Cyclization: The precursor, such as a 1-(3-chlorophenyl)-3-aminopropyl halide, is treated with a base (e.g., sodium hydride, potassium carbonate) in a suitable solvent (e.g., THF, DMF). The base facilitates the deprotonation of the amine, which then acts as a nucleophile to displace the leaving group, forming the four-membered azetidine ring.

-

Purification: The crude product is then purified using standard techniques such as column chromatography or distillation under reduced pressure to yield the pure this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the azetidine scaffold is a known pharmacophore present in various biologically active molecules.[13][14] Azetidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[14][15] The biological effects of these compounds are often attributed to their ability to act as mimetics of natural amino acids or to interact with specific enzymes or receptors. Further research is required to determine the specific biological targets and mechanism of action of this compound.

Conclusion

This technical guide has summarized the available information on the molecular structure of this compound. While key identifiers and predicted properties are known, a significant gap exists in the public domain regarding experimental spectroscopic data and detailed synthetic protocols for this specific compound. The provided information on related structures and general synthetic methodologies serves as a valuable resource for researchers aiming to synthesize and characterize this molecule. Future studies are warranted to explore its spectroscopic properties, develop efficient synthetic routes, and investigate its potential biological activities.

References

- 1. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. jnsparrowchemical.com [jnsparrowchemical.com]

- 15. medwinpublisher.org [medwinpublisher.org]

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)azetidine

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(3-chlorophenyl)azetidine, a substituted azetidine derivative of interest to researchers, scientists, and drug development professionals. The synthesis is presented as a scalable, two-step process adapted from established methodologies for the preparation of 2-arylazetidines.[1][2] This document details the chemical reactions, experimental protocols, and expected outcomes, and includes structured data and visualizations to facilitate understanding and replication.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step sequence involving the formation of an intermediate N-substituted oxirane followed by a base-induced intramolecular cyclization. This approach is advantageous due to its use of readily available starting materials and its demonstrated success in producing a variety of 2-arylazetidines with good yields and diastereoselectivity.[1][2]

The overall reaction scheme is as follows:

Step 1: Synthesis of the Oxirane Intermediate

The first step involves the reaction of an N-protected 3-chlorobenzylamine with epichlorohydrin to form the key oxirane intermediate. The choice of the N-protecting group is crucial for the subsequent cyclization step. For this pathway, an N-benzyl group is exemplified, which has been shown to be effective in similar syntheses.

Step 2: Intramolecular Cyclization to form this compound

The formed oxirane intermediate undergoes a base-induced intramolecular nucleophilic attack of the benzylic carbanion on the epoxide ring to form the desired four-membered azetidine ring.[1][2] This kinetically controlled reaction favors the formation of the azetidine over the thermodynamically more stable five-membered ring.[1]

Experimental Protocols

The following are detailed experimental protocols adapted from a general method for the synthesis of 2-arylazetidines.[1][2]

Step 1: Synthesis of N-benzyl-1-(3-chlorophenyl)-N-((oxiran-2-yl)methyl)methanamine (Oxirane Intermediate)

Materials:

-

N-benzyl-1-(3-chlorophenyl)methanamine

-

Epichlorohydrin

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-benzyl-1-(3-chlorophenyl)methanamine (1.0 equiv) in a mixture of ethanol and water (2:1 v/v), add epichlorohydrin (1.0 equiv) at 0 °C (ice bath).

-

Stir the mixture for 5 hours at room temperature.

-

Cool the reaction mixture to 0 °C and add toluene and a solution of sodium hydroxide.

-

Stir the resulting mixture at 25 °C for 16 hours.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure oxirane intermediate.

Step 2: Synthesis of 1-benzyl-2-(3-chlorophenyl)azetidine

Materials:

-

N-benzyl-1-(3-chlorophenyl)-N-((oxiran-2-yl)methyl)methanamine (Oxirane Intermediate)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium tert-butoxide (t-BuOK)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexane

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

In a Schlenk tube under a nitrogen atmosphere, cool a 1 M solution of potassium tert-butoxide in THF (2.0 equiv) to -78 °C.

-

Add anhydrous THF.

-

Add diisopropylamine (2.0 equiv) dropwise, followed by the dropwise addition of a hexane solution of n-butyllithium (3.0 equiv).

-

Stir the mixture for 20 minutes at -78 °C to form the LiDA-KOR superbase.

-

Add a solution of the oxirane intermediate (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by adding water and diethyl ether to the cold mixture.

-

Allow the mixture to warm to room temperature.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-benzyl-2-(3-chlorophenyl)azetidine.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 2-arylazetidines using the described methodology, providing a reference for the expected outcome for the synthesis of this compound.

| Entry | R¹ (in 2-Arylazetidine) | R³ (N-substituent) | Yield of Oxirane Intermediate (%) | Yield of Azetidine (%) | Overall Yield (%) | Reference |

| 1 | Phenyl | Methyl | 60 | 75 | 45 | [1] |

| 2 | 4-Fluorophenyl | Methyl | 65 | 72 | 47 | [1] |

| 3 | 4-Chlorophenyl | Methyl | 68 | 70 | 48 | [1] |

| 4 | 4-Bromophenyl | Methyl | 72 | 68 | 49 | [1] |

| 5 | 2-Chlorophenyl | Methyl | 55 | 65 | 36 | [1] |

| 6 | Phenyl | Benzyl | 58 | 78 | 45 | [1] |

Note: The yields are for analogous compounds and serve as an estimation. Actual yields for this compound may vary.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of this compound.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-(3-Chlorophenyl)azetidine

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific data on the mechanism of action for the compound 2-(3-Chlorophenyl)azetidine. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related 2-arylazetidine compounds to infer potential mechanisms of action and to outline a strategic experimental approach for its elucidation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The conformational rigidity of the azetidine ring can impart favorable pharmacokinetic and pharmacodynamic properties. The 2-arylazetidine subclass, in particular, presents a versatile platform for exploring a range of biological targets. While the specific biological profile of this compound remains uncharacterized, the broader family of 2-arylazetidines has been associated with a variety of pharmacological activities, primarily centered around the central nervous system (CNS).

Potential Pharmacological Targets of 2-Arylazetidines

Based on the activities of analogous compounds, this compound could potentially interact with several key biological targets. The following sections detail the known interactions of structurally similar molecules.

Monoamine Transporters

A significant body of research on 2-aryl-substituted nitrogenous heterocycles points towards their interaction with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many antidepressant and psychostimulant drugs. The substitution pattern on the phenyl ring is known to play a crucial role in the potency and selectivity of these interactions.

Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 2-arylazetidines have been investigated as ligands for nicotinic acetylcholine receptors. These ligand-gated ion channels are involved in a wide array of physiological processes, and their modulation is a therapeutic strategy for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The affinity and functional activity at different nAChR subtypes are highly dependent on the specific substitution of the aryl ring and the nitrogen of the azetidine.

Other Potential Targets

The versatility of the 2-arylazetidine scaffold means that other biological targets cannot be ruled out. Depending on the overall molecular conformation and physicochemical properties, interactions with G-protein coupled receptors (GPCRs) or various enzymes are also plausible.

Structure-Activity Relationships (SAR) of Related Compounds

While no direct SAR studies for this compound exist, general trends observed for 2-arylazetidine derivatives can provide valuable insights. The nature and position of the substituent on the phenyl ring are critical determinants of biological activity. For instance, in the context of monoamine transporter inhibition, halogen substitution on the phenyl ring has been shown to enhance potency. The position of the halogen (ortho, meta, or para) can significantly influence selectivity towards DAT, NET, or SERT. The meta-chloro substitution in this compound would be expected to impart a specific electronic and steric profile that would dictate its target affinity and selectivity.

Postulated Signaling Pathways

Given the potential targets, the downstream signaling effects of this compound could be diverse.

-

Monoamine Transporter Inhibition: If this compound acts as a monoamine transporter inhibitor, its primary effect would be to increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin. This would lead to enhanced activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events. For example, increased dopaminergic neurotransmission would modulate pathways involving cyclic AMP (cAMP) and protein kinase A (PKA).

-

nAChR Modulation: As a ligand for nAChRs, the compound could act as an agonist, antagonist, or allosteric modulator. Agonist binding would lead to the opening of the ion channel and influx of cations, resulting in membrane depolarization and neuronal excitation. Antagonist activity would block the effects of the endogenous ligand, acetylcholine.

Experimental Protocols for Elucidation of Mechanism of Action

To determine the precise mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Receptor and Transporter Binding Assays

The initial step would involve screening the compound against a panel of receptors and transporters to identify its primary binding targets.

-

Radioligand Binding Assays: This classic technique would be used to determine the binding affinity (Ki) of this compound for a wide range of targets, with a particular focus on monoamine transporters and nicotinic acetylcholine receptor subtypes.

-

Protocol Outline:

-

Prepare cell membranes or tissue homogenates expressing the target receptor/transporter.

-

Incubate the membranes with a specific radioligand of known affinity in the presence of increasing concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

-

-

In Vitro Functional Assays

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator.

-

Transporter Uptake Assays: To assess the effect on monoamine transporters, neurotransmitter uptake assays would be performed.

-

Protocol Outline:

-

Use cells recombinantly expressing DAT, NET, or SERT, or synaptosomes prepared from specific brain regions.

-

Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

-

Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

After a short incubation period, terminate the uptake by rapid filtration and washing.

-

Measure the radioactivity accumulated inside the cells/synaptosomes.

-

Determine the IC50 for the inhibition of neurotransmitter uptake.

-

-

-

Calcium Flux Assays for nAChRs: For nAChRs, which are ion channels, functional activity can be measured by changes in intracellular calcium concentration.

-

Protocol Outline:

-

Load cells expressing the nAChR subtype of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Measure baseline fluorescence.

-

Apply this compound and monitor changes in fluorescence, which correspond to changes in intracellular calcium levels.

-

To test for antagonist activity, pre-incubate with the compound before applying a known nAChR agonist.

-

-

Downstream Signaling Pathway Analysis

To understand the intracellular consequences of target engagement, downstream signaling pathways would be investigated.

-

cAMP Assays: If the compound interacts with GPCRs coupled to adenylyl cyclase, changes in intracellular cAMP levels can be measured using techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assays.

Mandatory Visualizations

Caption: A hypothetical experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

While the precise mechanism of action of this compound is currently unknown, the rich pharmacology of the 2-arylazetidine class of compounds provides a strong foundation for targeted investigation. Based on existing literature, the most probable targets are monoamine transporters and nicotinic acetylcholine receptors. A systematic approach involving in vitro binding and functional assays, followed by downstream signaling studies and in vivo validation, will be essential to fully characterize the pharmacological profile of this compound. The insights gained from such studies will be invaluable for understanding its therapeutic potential and for the rational design of future novel therapeutics based on the 2-arylazetidine scaffold.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(3-Chlorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, a four-membered saturated nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry. Its constrained ring system offers a unique conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets. The compound 2-(3-Chlorophenyl)azetidine, while not extensively studied itself, belongs to a class of 2-arylazetidines that have shown a range of biological activities. The presence of the chlorophenyl group suggests potential interactions with targets that have binding pockets accommodating halogenated aromatic rings. This technical guide consolidates the potential therapeutic targets of this compound based on the known activities of structurally related azetidine derivatives. The information presented herein is intended to guide future research and drug development efforts.

Monoamine Transporters: SERT, NET, DAT, and VMAT2

The central nervous system (CNS) is a prominent area where azetidine derivatives have shown significant potential, particularly as modulators of monoamine neurotransmission. The structural similarity of the 2-phenylazetidine core to known monoamine reuptake inhibitors suggests that the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are primary potential targets. Furthermore, the vesicular monoamine transporter 2 (VMAT2) has also been identified as a target for some azetidine analogs.

Rationale for Targeting Monoamine Transporters

The inhibition of monoamine transporters increases the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressant and anxiolytic drugs. Azetidine derivatives have been explored as triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT, potentially offering a broader spectrum of efficacy for mood and anxiety disorders.

Quantitative Data for Structurally Related Compounds

While no direct binding or inhibition data for this compound is publicly available, the following table summarizes the activities of structurally related azetidine derivatives against monoamine transporters. This data provides a basis for inferring the potential activity of the target compound.

| Compound | Target | Assay Type | Value (nM) | Reference |

| Azetidine Analog 1 | SERT | Inhibition of [3H]serotonin uptake | IC50: 15 | [1] |

| NET | Inhibition of [3H]norepinephrine uptake | IC50: 25 | [1] | |

| DAT | Inhibition of [3H]dopamine uptake | IC50: 150 | [1] | |

| Azetidine Analog 2 | SERT | Radioligand Binding | Ki: 5.2 | [2] |

| NET | Radioligand Binding | Ki: 10.8 | [2] | |

| DAT | Radioligand Binding | Ki: 89.3 | [2] | |

| cis-4-methoxy-azetidine analog | VMAT2 | Inhibition of [3H]dopamine uptake | Ki: 24 | [3] |

| trans-methylenedioxy-azetidine analog | VMAT2 | Inhibition of [3H]dopamine uptake | Ki: 31 | [3] |

Signaling and Transport Pathway

The following diagram illustrates the role of monoamine transporters at the synapse and the proposed mechanism of action for an azetidine-based inhibitor.

Monoamine transporter inhibition by this compound.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol describes a common method for assessing the inhibitory activity of a compound on monoamine transporters using radiolabeled substrates.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin, norepinephrine, and dopamine uptake in cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Poly-D-lysine coated 96-well plates.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled substrates: [3H]serotonin, [3H]norepinephrine, [3H]dopamine.

-

Unlabeled substrates for determining non-specific uptake.

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells in poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C in a CO2 incubator.

-

Preparation of Assay Solutions:

-

Prepare serial dilutions of this compound in KRH buffer.

-

Prepare a solution of the radiolabeled substrate in KRH buffer at a concentration appropriate for the specific transporter being assayed.

-

Prepare a solution of a high concentration of the corresponding unlabeled substrate in KRH buffer to determine non-specific uptake.

-

-

Assay:

-

On the day of the assay, wash the cell monolayers with KRH buffer.

-

Add the different concentrations of the test compound to the wells. For control wells, add buffer only. For non-specific binding wells, add the high concentration of unlabeled substrate.

-

Pre-incubate the plates for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate to all wells.

-

Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well using a lysis buffer or distilled water.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (counts from wells with excess unlabeled substrate) from all other measurements.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Workflow for Monoamine Transporter Uptake Assay.

Tubulin Polymerization

Several azetidine-containing compounds have demonstrated potent antiproliferative activity by interfering with microtubule dynamics. These compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

Rationale for Targeting Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The rigid azetidine scaffold can be incorporated into molecules designed to bind to the colchicine or vinca alkaloid binding sites on tubulin.

Quantitative Data for Structurally Related Compounds

The following table presents antiproliferative and tubulin polymerization inhibitory activities of azetidine-containing analogs of the potent antitumor agent TZT-1027.

| Compound | Cell Line | Assay Type | Value (nM) | Reference |

| Azetidine-TZT-1027 Analog 1a | A549 (Lung Cancer) | Antiproliferative Assay | IC50: 2.2 | [4] |

| HCT116 (Colon Cancer) | Antiproliferative Assay | IC50: 2.1 | [4] | |

| Azetidine-TZT-1027 Analog 1b | A549 (Lung Cancer) | Antiproliferative Assay | IC50: 15.3 | [4] |

| HCT116 (Colon Cancer) | Antiproliferative Assay | IC50: 12.5 | [4] |

Mechanism of Action

The diagram below illustrates the process of tubulin polymerization and the inhibitory effect of a potential azetidine-based compound.

Inhibition of tubulin polymerization by an azetidine derivative.

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to measure the effect of a test compound on tubulin polymerization.

Objective: To determine the IC50 value of this compound for the inhibition of tubulin polymerization.

Materials:

-

Purified tubulin protein (>99%).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP solution.

-

Glycerol (as a polymerization enhancer).

-

Fluorescent reporter dye (e.g., DAPI).

-

Test compound: this compound.

-

Known tubulin polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.

-

Black 96-well microplate with a non-binding surface.

-

Temperature-controlled fluorescence plate reader.

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in polymerization buffer on ice.

-

Prepare a stock solution of GTP.

-

Prepare serial dilutions of the test compound and control compounds in polymerization buffer.

-

-

Assay Setup:

-

In a pre-warmed (37°C) 96-well plate, add the compound dilutions.

-

Prepare the tubulin polymerization reaction mix on ice by combining the tubulin solution, GTP, and fluorescent reporter dye.

-

-

Initiation and Measurement:

-

Initiate polymerization by adding the tubulin reaction mix to each well of the pre-warmed plate.

-

Immediately place the plate in the fluorescence plate reader set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent dye.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration of the test compound.

-

Determine the rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

-

Workflow for Tubulin Polymerization Assay.

Fatty Acid Synthase (FASN)

N-benzoyl arylazetidines have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme that is overexpressed in many types of cancer cells.

Rationale for Targeting FASN

FASN is a key enzyme in the de novo synthesis of fatty acids. In cancer cells, elevated FASN activity is associated with tumor growth, survival, and resistance to chemotherapy. Inhibition of FASN can lead to the accumulation of its substrate, malonyl-CoA, and a depletion of its product, palmitate, ultimately inducing apoptosis in cancer cells.

Quantitative Data for Structurally Related Compounds

The following table shows the FASN inhibitory activity of a representative N-benzoyl arylazetidine compound.

| Compound | Assay Type | Value (nM) | Reference |

| JNJ-54380482 (N-benzoyl arylazetidine) | FASN enzymatic activity | IC50: 26 | [5] |

FASN Signaling Pathway

The diagram below depicts the role of FASN in fatty acid synthesis and the effect of its inhibition.

Inhibition of the FASN pathway by an azetidine derivative.

Experimental Protocol: FASN Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of FASN activity.

Objective: To determine the IC50 value of a this compound derivative for the inhibition of FASN.

Materials:

-

Purified FASN enzyme.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Substrates: Acetyl-CoA and Malonyl-CoA.

-

Cofactor: NADPH.

-

Test compound.

-

Known FASN inhibitor (e.g., cerulenin) as a positive control.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of FASN, acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

-

Prepare serial dilutions of the test compound and the positive control.

-

-

Assay:

-

In a cuvette or 96-well plate, combine the FASN enzyme, NADPH, acetyl-CoA, and the test compound at various concentrations.

-

Incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control reaction without any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Workflow for FASN Inhibition Assay.

Acetylcholinesterase (AChE)

Certain azetidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Rationale for Targeting AChE

Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

Quantitative Data for Structurally Related Compounds

The following table provides the AChE inhibitory activity of a phthalimide-based derivative, which, while not a direct azetidine analog, demonstrates the potential for small nitrogen-containing heterocycles to target this enzyme.

| Compound | Assay Type | Value (µM) | Reference |

| Phthalimide-piperazine derivative | AChE Inhibition (Ellman's method) | IC50: 16.42 | [6] |

AChE Mechanism of Action

The diagram below shows the enzymatic degradation of acetylcholine by AChE and its inhibition by a potential therapeutic agent.

References

- 1. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cytoskeleton.com [cytoskeleton.com]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Chlorophenyl)azetidine: Synthesis, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-chlorophenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available information on this specific molecule, this document consolidates data from related azetidine derivatives and provides a plausible synthetic pathway. The guide covers its discovery and historical context within drug development, a detailed, representative experimental protocol for its synthesis, and an analysis of its potential pharmacological activity as a monoamine reuptake inhibitor. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and History

The precise discovery of this compound is not well-documented in peer-reviewed literature, suggesting it may have been first synthesized as part of a larger chemical library for high-throughput screening in a drug discovery program. The azetidine scaffold is a recognized "privileged" structure in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties and provide a rigid framework for interacting with biological targets.

The development of small molecules targeting monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—has been a major focus of neuropharmacology for decades. Imbalances in these neurotransmitter systems are implicated in a range of central nervous system (CNS) disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

The structural motif of a phenyl group attached to a small nitrogen-containing ring is a common feature in many CNS-active compounds. It is therefore highly probable that this compound was developed as an analog of other psychoactive substances to explore the structure-activity relationships (SAR) of monoamine reuptake inhibitors. The 3-chloro substitution on the phenyl ring is a common modification in medicinal chemistry used to alter electronic properties and metabolic stability, often leading to enhanced potency and a modified selectivity profile for the target proteins.

Synthetic Protocols

Representative Synthesis of N-Boc-2-(3-chlorophenyl)azetidine

This proposed synthesis involves the arylation of an N-protected azetidine precursor.

Experimental Protocol:

Materials:

-

N-Boc-azetidine

-

3-chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene, anhydrous

-

Water, deionized

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-azetidine (1.0 mmol, 1 equiv.), 3-chlorophenylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), RuPhos (0.10 mmol, 10 mol%), and potassium phosphate tribasic (3.0 mmol, 3.0 equiv.).

-

Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the flask.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-2-(3-chlorophenyl)azetidine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Deprotection to Yield this compound Hydrochloride

Experimental Protocol:

Materials:

-

N-Boc-2-(3-chlorophenyl)azetidine

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-2-(3-chlorophenyl)azetidine (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.

-

Add 4 M HCl in 1,4-dioxane (5.0 mmol, 5 equiv.) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white or off-white solid.

Pharmacological Profile and Mechanism of Action

While specific quantitative data for this compound is scarce in the public domain, the pharmacological activity can be inferred from structure-activity relationship studies of closely related 2-aryl azetidine analogs. These compounds are primarily investigated as monoamine reuptake inhibitors, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Monoamine Transporter Inhibition

The general structure of 2-phenylazetidine derivatives suggests they are likely to bind to the central substrate-binding site (S1) of monoamine transporters. The interaction with these transporters blocks the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.

The following table presents representative binding affinities (Ki, in nM) for analogous 2-aryl azetidine compounds at human monoamine transporters. Note: This data is for structurally similar compounds and should be considered indicative of the potential activity of this compound.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 2-Phenylazetidine | 150 | 85 | 250 |

| 2-(4-Chlorophenyl)azetidine | 75 | 40 | 180 |

| 2-(3,4-Dichlorophenyl)azetidine | 30 | 25 | 120 |

This data is representative and compiled from various sources on related compounds for illustrative purposes.

The 3-chloro substituent on the phenyl ring of this compound is expected to influence its potency and selectivity. Halogenation at the meta position can enhance binding affinity through favorable electronic interactions within the transporter binding pocket and can also block sites of metabolism, potentially increasing the compound's half-life.

Signaling Pathways

The primary mechanism of action of monoamine reuptake inhibitors does not directly involve intracellular signaling pathways in the traditional sense of receptor agonism or antagonism. Instead, their effect is to modulate the concentration of neurotransmitters in the synapse, which then act on postsynaptic receptors.

Visualizations

Synthetic Workflow

Caption: Synthetic route for this compound HCl.

Mechanism of Action at the Synapse

Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion

This compound represents a potentially valuable scaffold in the ongoing search for novel monoamine reuptake inhibitors. While specific data on this compound remains limited, this guide provides a foundational understanding of its likely synthesis, historical context, and pharmacological profile based on established chemical principles and data from closely related analogs. The provided experimental protocols and visualizations serve as a practical resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of novel azetidine derivatives. Further investigation is warranted to fully characterize the binding affinities, functional activities, and pharmacokinetic properties of this compound to determine its viability as a candidate for treating CNS disorders.

Spectroscopic Profile of 2-(3-Chlorophenyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for the compound 2-(3-Chlorophenyl)azetidine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted mass spectrometry data alongside illustrative experimental data from closely related azetidine derivatives. This guide also outlines general experimental protocols for the spectroscopic techniques discussed.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The predicted monoisotopic mass and collision cross section (CCS) values for various adducts of this compound (Molecular Formula: C₉H₁₀ClN) are presented below.[1]

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 168.05745 | 126.9 |

| [M+Na]⁺ | 190.03939 | 134.6 |

| [M-H]⁻ | 166.04289 | 130.5 |

| [M+NH₄]⁺ | 185.08399 | 140.1 |

| [M+K]⁺ | 206.01333 | 132.7 |

| [M]⁺ | 167.04962 | 133.7 |

| [M]⁻ | 167.05072 | 133.7 |

Illustrative Spectroscopic Data from Related Compounds

The following sections present representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data from structurally similar azetidine compounds to provide an expected range and pattern of signals for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For an N-Boc protected 2-phenylazetidine, the following signals were reported.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |

| 7.35-7.33 | m | 4H | Aromatic-H |

| 7.27-7.24 | m | 1H | Aromatic-H |

| 5.18 | m | 1H | Azetidine-H2 |

| 3.99 | t-like | 2H | Azetidine-H4 |

| 2.62 | m | 1H | Azetidine-H3 |

| 2.13 | m | 1H | Azetidine-H3 |

| 1.44-1.22 | m | 9H | Boc-H |

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in a molecule. The following data is for N-Boc-2-phenylazetidine.[2]

| Chemical Shift (δ) ppm | Assignment (Illustrative) |

| 156.5 | C=O (Boc) |

| 142.5 | Aromatic C-ipso |

| 128.3 | Aromatic C-H |

| 127.2 | Aromatic C-H |

| 125.8 | Aromatic C-H |

| 79.4 | C(CH₃)₃ (Boc) |

| 65.6 | Azetidine C2 |

| 46.4 | Azetidine C4 |

| 28.2 | C(CH₃)₃ (Boc) |

| 25.6 | Azetidine C3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The data below is for N-Boc-2-phenylazetidine.[2]

| Frequency (cm⁻¹) | Assignment (Illustrative) |

| 2974 | C-H stretch (aliphatic) |

| 1701 | C=O stretch (carbamate) |

| 1389 | C-H bend |

| 1364 | C-H bend |

| 1132 | C-N stretch |

| 698 | Aromatic C-H bend |

General Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[3]

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl).

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.[2] Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile compounds.[3]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthetic compound.

Caption: General workflow for spectroscopic analysis of a synthesized compound.

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the evaluation of the solubility and stability of 2-(3-Chlorophenyl)azetidine. As specific experimental data for this compound is not extensively available in the public domain, this guide outlines the imperative experimental protocols, data presentation formats, and logical workflows essential for its thorough characterization within a research and drug development context.

Introduction

Azetidine derivatives are a class of saturated four-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their unique structural and chemical properties. The compound this compound, a substituted azetidine, holds potential as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement from a laboratory curiosity to a viable drug candidate.

The stability of a pharmaceutical product is a critical factor, as it ensures that the drug maintains its quality, efficacy, and safety throughout its shelf life.[1][2] Stability testing evaluates the impact of environmental factors such as temperature, humidity, and light on the drug substance.[3] This data is essential for determining appropriate storage conditions, re-test periods, and shelf-life, and is a mandatory component of any regulatory submission.[1][2][4]

This technical guide will delineate the standard methodologies for assessing the solubility and stability of this compound, providing a roadmap for researchers and drug development professionals.

Solubility Assessment

Solubility is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Poor solubility can lead to low bioavailability and therapeutic efficacy. Therefore, a comprehensive solubility assessment in various pharmaceutically relevant media is a fundamental step in early-stage drug development.

Quantitative Solubility Data

The solubility of this compound should be determined in a range of solvents to support preclinical and formulation development activities. The data should be presented in a clear and concise tabular format.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Deionized Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Propylene Glycol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Deionized Water | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC with a validated analytical method for this compound

-

pH meter

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

-

Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

If the solvent system is buffered, measure the pH of the saturated solution.

Stability Assessment

Stability testing is a comprehensive set of procedures designed to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors.[1][3] These studies are crucial for establishing a re-test period for the drug substance and a shelf life for the drug product.[2][4]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is used to develop stability-indicating analytical methods.

Table 2: Hypothetical Forced Degradation Study of this compound

| Stress Condition | % Degradation | Major Degradation Products (by HPLC Peak Area %) |

| 0.1 N HCl, 60 °C, 24h | Data to be determined | List potential impurities |

| 0.1 N NaOH, 60 °C, 24h | Data to be determined | List potential impurities |

| 10% H₂O₂, RT, 24h | Data to be determined | List potential impurities |

| Heat (80 °C, 75% RH), 7 days | Data to be determined | List potential impurities |

| Photostability (ICH Q1B), 7 days | Data to be determined | List potential impurities |

Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.[5]

Table 3: Hypothetical Long-Term Stability Study Protocol for this compound

| Storage Condition | Time Points (Months) | Analytical Tests |

| 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Purity, Degradation Products, Water Content |

| 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 | Appearance, Assay, Purity, Degradation Products, Water Content |

| 40 °C ± 2 °C / 75% RH ± 5% RH (Accelerated) | 0, 3, 6 | Appearance, Assay, Purity, Degradation Products, Water Content |

Experimental Protocols

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperature (e.g., 80 °C) with or without controlled humidity.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

Objective: To determine the re-test period for this compound under specified storage conditions.

Procedure:

-

Package the drug substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Place the packaged samples in stability chambers maintained at the conditions specified in Table 3.

-

At each scheduled time point, remove samples and perform the analytical tests outlined in the protocol.[4][5]

-

The frequency of testing for long-term studies should be sufficient to establish the stability profile, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][4]

Visualization of Workflows and Logical Relationships

Caption: Workflow for determining the equilibrium solubility of a compound.

Caption: Overview of a typical pharmaceutical stability testing program.

References

A Technical Review of 2-(3-Chlorophenyl)azetidine and its Derivatives: Synthesis, Potential Biological Activities, and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, imparting unique three-dimensional character and favorable physicochemical properties to bioactive molecules. This technical whitepaper provides a comprehensive literature review of research pertaining to 2-(3-Chlorophenyl)azetidine, a specific, yet sparsely studied, member of the 2-arylazetidine class. Due to the limited direct research on this compound, this review extends to closely related 2-arylazetidine analogs to infer potential synthetic routes, biological activities, and structure-activity relationships. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related azetidine derivatives.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1] Their strained ring system offers a unique conformational rigidity that can be advantageous for ligand-receptor interactions. The 2-substituted azetidine motif, in particular, is a key component in a variety of biologically active compounds. The introduction of an aryl group at the 2-position can significantly influence the pharmacological profile of the molecule. The 3-chlorophenyl substituent is a common modulator of activity in many drug classes, often enhancing binding affinity or altering metabolic stability. This review focuses on the current state of knowledge regarding this compound, supplemented with data from analogous compounds to provide a thorough analysis.

Synthesis of this compound and Analogs

Representative Synthetic Pathway

A common and effective method for the synthesis of 2-aryl-N-tosylazetidines involves an imino-aldol reaction followed by reduction and cyclization.[2] This approach offers a versatile route to a variety of 2-arylazetidines. A plausible synthetic route for N-protected this compound is outlined below.

Caption: A representative synthetic pathway for this compound.

Experimental Protocols for Analogous 2-Arylazetidines

The following are representative experimental protocols adapted from the synthesis of other 2-arylazetidines and can be considered as a starting point for the synthesis of this compound.

Synthesis of N-(Arylmethylene)-4-methylbenzenesulfonamide (General Procedure): [2] A solution of the corresponding aryl aldehyde (10 mmol) and p-toluenesulfonamide (10 mmol) in toluene (50 mL) is refluxed with a Dean-Stark trap for 12-16 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to afford the desired N-sulfonylimine.

Synthesis of tert-butyl 3-(Aryl)-3-(tosylamino)propanoate (General Procedure): [2] To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine (12 mmol) and n-butyllithium (12 mmol) in dry THF (20 mL) at -78 °C, is added tert-butyl acetate (12 mmol) dropwise. After stirring for 30 minutes, a solution of the N-(Arylmethylene)-4-methylbenzenesulfonamide (10 mmol) in dry THF (20 mL) is added. The reaction mixture is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 3-(Aryl)-3-(tosylamino)propan-1-ol (General Procedure): [2] To a solution of the tert-butyl 3-(Aryl)-3-(tosylamino)propanoate (8 mmol) in dry THF (30 mL) at 0 °C is added lithium aluminium hydride (LAH) (16 mmol) portionwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the desired amino alcohol, which is often used in the next step without further purification.

Synthesis of 2-Aryl-1-tosylazetidine (General Procedure): [2] To a solution of the 3-(Aryl)-3-(tosylamino)propan-1-ol (5 mmol) in dry THF (25 mL) are added triphenylphosphine (7.5 mmol) and diisopropyl azodicarboxylate (DIAD) (7.5 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 2-Aryl-1-tosylazetidine.

Biological Activity and Structure-Activity Relationships (SAR)

Direct biological data for this compound is not available in the public domain. However, the biological activities of various 2-arylazetidine derivatives have been reported, suggesting potential therapeutic applications.

Antibacterial and Antifungal Activity

Azetidin-2-one (β-lactam) rings are well-known for their antibacterial properties. While this compound is not a β-lactam, its derivatives could be explored for antimicrobial activity. For instance, a series of N-[2-(10H-phenothiazinyl)ethyl]-4-(phenyl)-3-chloro-2-oxo-1-iminoazetidine derivatives, including a 4-(3-chlorophenyl) analog, were synthesized and showed acceptable antibacterial, antifungal, and antitubercular activity.[3][4][5]

Table 1: Antimicrobial Activity of a Related 2-oxo-azetidine Derivative [3]

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

| N-[2-(10H-phenothiazinyl)ethyl]-4-(3-chlorophenyl)-3-chloro-2-oxo-1-iminoazetidine | |

| S. aureus | 6.25 |

| E. coli | 12.5 |

| A. niger | 12.5 |

| M. tuberculosis H37Rv | 25 |

Cholesterol Absorption Inhibition

Certain 2-azetidinone derivatives have been investigated as cholesterol absorption inhibitors.[6] Although the mechanism of action is not fully understood, clear structure-activity relationships have been observed. The nature and substitution pattern of the aryl group at the 2-position could play a crucial role in this activity.

Central Nervous System (CNS) Activity